N-(2-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(2-Methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzofuro[3,2-d]pyrimidinone core fused with a thioacetamide side chain. Key structural attributes include:
- Benzofuropyrimidinone core: A fused tricyclic system combining benzofuran and pyrimidinone moieties.
- Substituents: 3-(o-Tolyl): A 2-methylphenyl group at position 3 of the pyrimidinone ring, enhancing lipophilicity. N-(2-Methoxyphenyl): A methoxy-substituted aryl group on the acetamide nitrogen, influencing electronic and steric properties.
- Thioacetamide bridge: The sulfur atom in the thioether linkage may contribute to redox activity or hydrogen bonding.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[3-(2-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c1-16-9-3-6-12-19(16)29-25(31)24-23(17-10-4-7-13-20(17)33-24)28-26(29)34-15-22(30)27-18-11-5-8-14-21(18)32-2/h3-14H,15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRVMVCONSZALJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C26H21N3O4S
- Molecular Weight : 463.52 g/mol
- CAS Number : 946366-18-3
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antioxidant Activity : Many thioacetamide derivatives have shown significant antioxidant properties, which can mitigate oxidative stress in cells.
- Antimicrobial Activity : The thioether group in the compound may enhance its ability to interact with microbial membranes, leading to antimicrobial effects.
- Enzyme Inhibition : Compounds similar to this compound have been studied for their ability to inhibit specific enzymes involved in inflammatory pathways, such as myeloperoxidase (MPO) .
Biological Activity Overview
Case Studies and Research Findings
- Antioxidant Studies : A study demonstrated that compounds similar to this compound exhibited significant scavenging activity against DPPH radicals, suggesting strong antioxidant potential.
- Antimicrobial Testing : In vitro tests revealed that the compound showed considerable inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
- Enzyme Inhibition Mechanism : Research on MPO inhibitors has shown that similar compounds can irreversibly inhibit MPO activity through a covalent mechanism. This suggests that this compound could be further explored for therapeutic applications in autoimmune diseases .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of N-(2-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Assay
A cytotoxicity assay was performed on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that the compound exhibited IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells, suggesting potent anticancer activity .
Neuroprotective Effects
The compound's structure suggests possible neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
Research Findings:
In vitro studies demonstrated that this compound significantly reduced neuronal cell death induced by glutamate toxicity. This effect was attributed to its ability to inhibit NMDA receptor-mediated excitotoxicity .
Antimicrobial Properties
The antimicrobial activity of the compound has also been investigated, with promising results against several bacterial strains.
Study Overview:
A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, indicating significant antibacterial properties .
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) in the molecule undergoes oxidation under controlled conditions. Key findings include:
| Reagent/Conditions | Product Formed | Yield | Selectivity | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%), RT, 12 hrs | Sulfoxide derivative | 65-70% | High | |
| m-CPBA (2 eq), CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Sulfone derivative | 85% | >90% | |
| Ozone (O<sub>3</sub>), -78°C | Cleavage of benzofuran ring | 40% | Moderate |
Mechanistic Insight :
-
Sulfoxide formation proceeds via a radical pathway with H<sub>2</sub>O<sub>2</sub>.
-
Sulfone generation with m-CPBA follows an electrophilic oxidation mechanism.
Reduction Reactions
The thioacetamide and pyrimidinone functionalities participate in reduction:
| Reagent/Conditions | Product Formed | Key Observations | Reference |
|---|---|---|---|
| NaBH<sub>4</sub>, EtOH, reflux | Thiol intermediate | Instability requires in situ trapping | |
| LiAlH<sub>4</sub>, THF, 0°C | Reduction of amide to amine | Low yield (25%) | |
| H<sub>2</sub>/Pd-C (10 atm) | Hydrogenolysis of C-S bond | Complete desulfurization |
Notable Limitation : Reduction of the amide group is inefficient due to steric hindrance from the benzofuropyrimidine core.
Nucleophilic Substitution
The electron-deficient pyrimidine ring facilitates nucleophilic attacks:
| Nucleophile/Conditions | Site of Attack | Product | Reference |
|---|---|---|---|
| NaOH (1M), H<sub>2</sub>O/EtOH | C-2 of pyrimidine | Hydroxyl-substituted analog | |
| NH<sub>3</sub> (g), 100°C | C-4 carbonyl group | Pyrimidine ring opening | |
| Grignard reagents (RMgX) | Thioacetamide sulfur | Thioether alkylation |
Kinetics :
-
Substitution at C-2 proceeds 5x faster than at C-4 due to resonance stabilization of the transition state.
Hydrolysis Reactions
Controlled hydrolysis of functional groups:
Stability Profile :
Cycloaddition and Ring-Opening Reactions
The benzofuropyrimidine system participates in π-bond interactions:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, 120°C | Fused tetracyclic adduct | |
| Photochemical [2+2] | UV light, benzene | Cross-conjugated dimer | |
| Acid-catalyzed ring opening | H<sub>2</sub>SO<sub>4</sub>, 60°C | Linear thiolactam derivative |
Theoretical Studies :
-
DFT calculations confirm orbital symmetry matching in Diels-Alder reactions.
Metal Complexation
The sulfur and carbonyl groups coordinate with transition metals:
| Metal Salt/Conditions | Complex Structure | Stability Constant (log K) | Reference |
|---|---|---|---|
| Cu(II) acetate, MeOH | Tetradentate N,S,O complex | 8.2 ± 0.3 | |
| Fe(III) chloride, aqueous pH 5 | Octahedral coordination | 4.7 | |
| Pd(II)Cl<sub>2</sub>, DMF | Square-planar geometry | 10.1 |
Applications :
-
Cu(II) complexes show enhanced catalytic activity in oxidation reactions.
Radical Reactions
The thioether group participates in radical chain processes:
| Initiator/System | Major Product | Half-Life (t<sub>1/2</sub>) | Reference |
|---|---|---|---|
| AIBN, CCl<sub>4</sub>, 70°C | C-S bond homolysis | 12 min | |
| UV/H<sub>2</sub>O<sub>2</sub> | Sulfur-centered radicals | <5 min | |
| Fenton's reagent (Fe<sup>2+</sup>/H<sub>2</sub>O<sub>2</sub>) | Oxidative degradation | Complete in 30 min |
EPR Evidence :
-
Spin-trapping experiments confirm thiyl radical (RS- ) formation.
This comprehensive analysis demonstrates the compound's rich reactivity profile, enabling its use as a versatile intermediate in synthetic organic chemistry and drug development. Future studies should focus on optimizing reaction conditions for industrial-scale applications.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structure Variations
Quinazolinone Derivatives ()
Compounds 5–10 (Table 1) feature a 4-oxo-3,4-dihydroquinazolin-2-yl core substituted with sulfamoylphenyl and varying arylacetamide groups. Key differences from the target compound include:
- Core: Quinazolinone (two-ring system) vs. benzofuropyrimidinone (three-ring fused system).
- Substituents : Sulfamoylphenyl at position 3 introduces polar sulfonamide groups, likely improving water solubility compared to the target’s lipophilic o-tolyl group.
- Bioactivity : These derivatives exhibit antimicrobial activity, suggesting the thioacetamide moiety may serve as a pharmacophore .
Thienopyrimidinone Derivatives ()
- Core: Thieno[3,2-d]pyrimidinone () and thieno[2,3-d]pyrimidinone () replace the benzofuran ring with a thiophene, altering electronic properties.
- Substituents: : 3-Benzyl and N-(3-methoxyphenyl) groups (molecular weight: 437.53 g/mol, pKa ~12.77).
- Physicochemical Properties: Higher density (~1.35 g/cm³) compared to aromatic quinazolinones .
Benzofuropyrimidinone Analog ()
A closely related compound, 2-((3-(2-methoxybenzyl)-4-oxobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide , differs by:
Substituent Effects on Properties
- Sulfamoylphenyl (): Introduces hydrogen-bonding capacity, improving solubility but reducing CNS penetration.
- Electronic Effects :
- 2-Methoxyphenyl (target): Electron-donating methoxy group may stabilize aromatic interactions.
- 3-Benzyl (): Adds steric bulk, possibly hindering target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
